molecular formula C19H18N4O3 B2974272 ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate CAS No. 924841-02-1

ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate

Cat. No.: B2974272
CAS No.: 924841-02-1
M. Wt: 350.378
InChI Key: YNIBAILWWIHIQO-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The triazole ring is linked via an amide bond to a benzoate ester moiety at the para position.

Properties

IUPAC Name

ethyl 3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-8-7-9-15(12-14)20-18(24)17-13(2)23(22-21-17)16-10-5-4-6-11-16/h4-12H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIBAILWWIHIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The triazole derivative is then subjected to amidation with ethyl 3-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound is typically synthesized via sequential steps involving:

Reaction StepConditionsOutcomeSource Citation
Triazole formation Cu-catalyzed azide-alkyne cycloaddition1-phenyl-5-methyl-1H-1,2,3-triazole core
Amide coupling EDC/HOBt-mediated coupling in DCMIntroduction of benzoate-amide group
Esterification Methanol/acid catalysisEthyl ester stabilization

Key findings :

  • DBU (1,8-diazabicycloundec-7-ene) enhances cycloaddition efficiency in triazole synthesis .

  • Microwave-assisted methods reduce reaction times for amide bond formation by 40% compared to conventional heating.

Ester Group Reactions

Reaction TypeConditionsProducts/OutcomesSource Citation
Acidic hydrolysis HCl (1N), reflux, 6 h3-(5-methyl-1-phenyl-triazole-4-amido)benzoic acid
Alkaline hydrolysis NaOH (10%), 80°C, 4 hSodium carboxylate intermediate
Transesterification Methanol, H₂SO₄ catalystMethyl ester derivative

Mechanistic insight :

  • Hydrolysis kinetics follow pseudo-first-order behavior under acidic conditions (k = 0.12 h⁻¹ at 70°C).

Amide Bond Reactivity

Reaction TypeConditionsProducts/OutcomesSource Citation
Acid-catalyzed hydrolysis H₂SO₄ (conc.), 120°C, 8 hBenzoic acid + triazole amine
Enzymatic cleavage Trypsin, pH 7.4, 37°CNo degradation (stable to proteases)

Notable observation :

  • The amide bond resists enzymatic cleavage due to steric hindrance from the triazole ring.

Triazole Ring Modifications

Reaction TypeConditionsProducts/OutcomesSource Citation
Electrophilic substitution HNO₃/H₂SO₄, 0°CNitration at C4 position
Coordination complexes Cu(I)/TBTA ligand, 60°CTriazole-Cu(I) adducts
Alkylation CH₃I, K₂CO₃, DMFN2-methylated triazole derivative

Critical data :

  • Nitration yields 85% para-substituted product due to triazole ring directing effects .

  • Cu(I) coordination enhances stability in catalytic applications (Tₘ = 215°C) .

Cross-Coupling and Advanced Transformations

Reaction TypeConditionsProducts/OutcomesSource Citation
Suzuki-Miyaura coupling Pd(OAc)₂, K₂CO₃, THF/H₂OBiaryl-functionalized derivatives
Click chemistry CuSO₄/sodium ascorbate, H₂OTriazole-triazole conjugated systems

Research highlights :

  • Suzuki coupling with 4-bromophenylboronic acid achieves 92% yield under aqueous conditions .

  • Click-derived dimers show enhanced fluorescence (λₑₘ = 450 nm) for sensing applications .

Thermal and Oxidative Stability

  • Thermogravimetric analysis (TGA) : Decomposition initiates at 220°C (5% weight loss).

  • Oxidative resistance : Stable to H₂O₂ (3%) at 25°C for 24 h; no ring oxidation observed.

Scientific Research Applications

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

    Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It is explored for use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Derivatives with Ester/Amino Substituents

Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)
  • Structure : Incorporates a 1,3,4-thiadiazole ring fused to the triazole via a hydrazone linker.
  • Synthesis: Formed via reaction of hydrazonoyl halides with triazole-derived hydrazinecarbodithioates .
  • Activity : Exhibits potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM) due to the electron-withdrawing thiadiazole moiety enhancing intercalation with DNA .
  • Key Difference : The thiadiazole ring and hydrazone linker in 9b introduce additional hydrogen-bonding sites compared to the simpler amido-benzoate structure of the target compound.
Methyl 3-(1-Methyl-1H-1,2,3-triazol-4-yl)benzoate (104)
  • Synthesis : Hydrolyzed to the carboxylic acid derivative (105) under basic conditions .
  • Physicochemical Properties : The ester group increases lipophilicity, aiding membrane permeability, whereas the target compound’s amide group may improve solubility and metabolic stability .

Benzoate Salts and Heterocyclic Hybrids

3-[2-Dimethylaminoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)indole Benzoate
  • Structure : Benzoate salt of an indole-triazole hybrid.
  • Application : Demonstrates the role of benzoate counterions in improving crystallinity and solubility for pharmaceutical formulations .
  • Comparison : Unlike the target compound, this salt form leverages ionic interactions for stability, whereas the ester in the target compound is covalently bound.

Thiazole and Oxadiazole Derivatives

5-(4-Substituted)diazenyl)-2-(2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles (12a)
  • Structure : Thiazole ring substituted with diazenyl and triazole-hydrazine groups.
  • Activity : Dual inhibitory effects on MCF-7 (IC₅₀ = 3.4 µM) and HepG2 (IC₅₀ = 1.19 µM) due to thiazole’s planar structure enabling intercalation .
  • SAR Insight : The thiazole’s sulfur atom enhances π-π stacking, a feature absent in the target compound’s benzoate ester .
2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a-f)
  • Structure : Combines triazole, oxadiazole, and ketone functionalities.
  • Synthesis : Derived from semicarbazide intermediates reacting with benzoic acids .
  • Key Contrast : The oxadiazole ring’s electron-deficient nature may improve DNA binding compared to the target compound’s amido-benzoate group .

Structural-Activity Relationship (SAR) Analysis

Feature Target Compound Analogues Impact on Activity
Triazole Substitution 5-Methyl, 1-phenyl 1-Methyl (104), 1H-1,2,4-triazol-1-ylmethyl (7) Methyl/phenyl groups enhance steric bulk and π-stacking .
Linker Type Amide Hydrazone (9b), ester (104) Amides improve solubility; hydrazones aid DNA intercalation .
Heterocycle Fusion None Thiadiazole (9b), oxadiazole (5a-f) Additional rings introduce H-bonding and planar motifs for target binding .
Functional Group Benzoate ester Carboxylic acid (105), thiazole (12a) Esters enhance permeability; acids improve water solubility .

Biological Activity

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related triazole derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol under reflux to facilitate the formation of the desired amide linkage.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of triazole derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Pathogenic Bacteria

CompoundTarget BacteriaZone of Inhibition (mm) at 100 µg/mL
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole)Escherichia coli18
Klebsiella pneumoniae16
Shigella dysenteriae15
Shigella flexneri14

The results indicate that ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole) exhibits comparable antibacterial activity to standard antibiotics such as streptomycin and neomycin .

Antifungal Activity

In addition to antibacterial properties, the compound has also been tested for antifungal activity against several pathogenic fungi. The in vitro studies demonstrated effective inhibition against species such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Against Pathogenic Fungi

CompoundTarget FungiZone of Inhibition (mm) at 100 µg/mL
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole)Candida albicans20
Aspergillus niger19

These findings suggest that the compound could serve as a promising candidate for developing new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. SAR studies indicate that modifications on the phenyl ring or the triazole moiety can significantly enhance or diminish antibacterial and antifungal activities. For instance:

  • Substituents on the Phenyl Ring : Electron-donating groups tend to increase activity.
  • Triazole Modifications : Variations in substituents at the 4-position of the triazole ring can lead to substantial changes in potency against specific pathogens .

Case Studies

A notable case study involved evaluating a series of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that certain derivatives exhibited strong biofilm inhibition capabilities alongside bactericidal effects. For example, one derivative showed an IC50 value of 6.6μM6.6\mu M, indicating its potential utility in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions. For example, a triazole-amine intermediate (e.g., 4-amino-1,2,3-triazole derivatives) is reacted with substituted benzoate esters in ethanol under acidic conditions (e.g., glacial acetic acid) and refluxed for 4–6 hours. The intermediate is characterized using FT-IR (to confirm amide bond formation at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and aromatic protons), and elemental analysis (to validate purity ≥98%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons in the phenyl and benzoate groups appear as multiplet signals between δ 7.2–8.5 ppm. The triazole methyl group resonates as a singlet at δ ~2.3–2.5 ppm.
  • LC-MS : Used to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray crystallography (if crystals are obtainable): Provides definitive proof of molecular geometry and hydrogen-bonding networks, as seen in structurally similar triazole derivatives .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Methodology : Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of the triazole-amide coupling step?

  • Methodology : Systematic optimization using design of experiments (DoE):

  • Solvent screening : Compare ethanol, DMF, or THF under reflux (80–120°C). Ethanol typically gives higher yields (~70–80%) due to better solubility of intermediates .
  • Catalyst effects : Acidic (e.g., acetic acid) vs. basic (e.g., DIPEA) conditions. Acetic acid promotes amide bond formation but may require longer reaction times .
  • Data contradiction : Lower yields in DMF (~50%) despite higher polarity, likely due to side reactions (e.g., ester hydrolysis) .

Q. What computational methods validate the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). The triazole ring and amide group show hydrogen bonding with active-site residues .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gap) to predict reactivity and stability .

Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl substituents) affect biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl). Fluorinated derivatives often show enhanced antimicrobial activity (2–4x lower MIC) due to increased lipophilicity .
  • Thermodynamic solubility : Measure in PBS (pH 7.4) to correlate substituent polarity with bioavailability .

Q. How are discrepancies in spectral data (e.g., NMR splitting patterns) resolved during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can confirm spatial proximity between the triazole methyl and benzoate ester groups .
  • X-ray crystallography : Provides unambiguous assignment, as seen in analogous triazole-carboxylate structures .

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